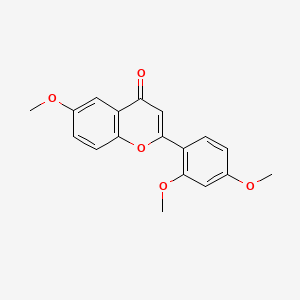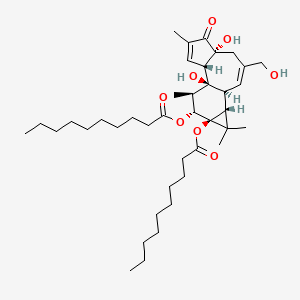
9-Aminophenanthrene
Descripción general
Descripción
9-Aminofenantreno es un compuesto orgánico con la fórmula química C14H11N Este compuesto es un sólido cristalino incoloro con un distintivo olor aromático .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 9-Aminofenantreno se puede sintetizar mediante la reacción de reducción de descarboxilación de treonina (fenilalanina). Inicialmente, la treonina se somete a descarboxilación en condiciones alcalinas para producir fenilacetaldehído. Posteriormente, el fenilacetaldehído se somete a reducción orto para producir 9-Aminofenantreno .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el 9-Aminofenantreno no están ampliamente documentados, el enfoque general implica la ruta sintética mencionada anteriormente. El proceso generalmente requiere un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El 9-Aminofenantreno se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede participar en reacciones de sustitución, particularmente la sustitución aromática electrofílica, debido a la presencia del grupo amino.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se utilizan reactivos electrofílicos como halógenos y agentes nitrantes en condiciones ácidas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Varios derivados de amina.
Sustitución: Derivados halogenados o nitrados del fenantreno.
Aplicaciones Científicas De Investigación
El 9-Aminofenantreno tiene varias aplicaciones en la investigación científica:
Medicina: Se están llevando a cabo investigaciones sobre sus posibles propiedades farmacológicas, aunque las aplicaciones médicas específicas aún no están bien establecidas.
Industria: Se utiliza en la síntesis de colorantes, colorantes fluorescentes y materiales orgánicos emisores de luz.
Mecanismo De Acción
El mecanismo de acción del 9-Aminofenantreno implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, se une a subsitios individuales dentro del sitio activo de las enzimas citocromo P450 (CYP), influyendo en su actividad catalítica . La estructura aromática y el grupo amino del compuesto facilitan estas interacciones, afectando diversas vías bioquímicas.
Compuestos similares:
Fenantreno: Un compuesto padre del 9-Aminofenantreno, que carece del grupo amino.
9-Bromofenantreno: Un derivado halogenado utilizado en diversas reacciones orgánicas.
9-Fenantrenamina: Otro derivado con características estructurales similares.
Unicidad: El 9-Aminofenantreno es único debido a su grupo amino, que imparte una reactividad química y propiedades de unión distintas. Esto lo hace valioso para aplicaciones específicas en investigación e industria, particularmente en el estudio de las interacciones enzimáticas y el desarrollo de sondas fluorescentes.
Comparación Con Compuestos Similares
Phenanthrene: A parent compound of 9-Aminophenanthrene, lacking the amino group.
9-Bromophenanthrene: A halogenated derivative used in various organic reactions.
9-Phenanthrenamine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its amino group, which imparts distinct chemical reactivity and binding properties. This makes it valuable for specific applications in research and industry, particularly in studying enzyme interactions and developing fluorescent probes.
Propiedades
IUPAC Name |
phenanthren-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQWOBUUIPWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241573 | |
| Record name | 9-Aminophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink or tan powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Aminophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000405 [mmHg] | |
| Record name | 9-Aminophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
947-73-9 | |
| Record name | 9-Aminophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Aminophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminophenanthrene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Aminophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-AMINOPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9M5KM2XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


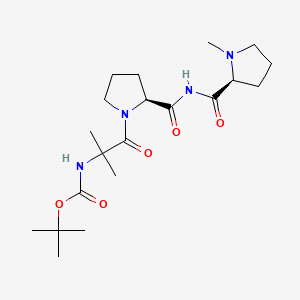
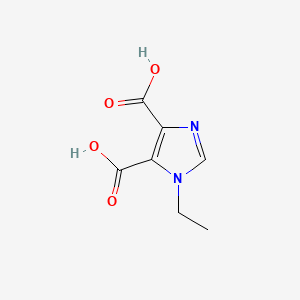

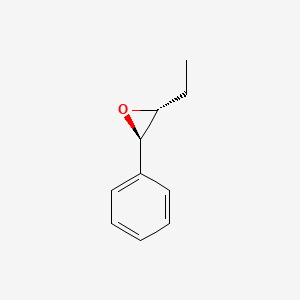
![3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
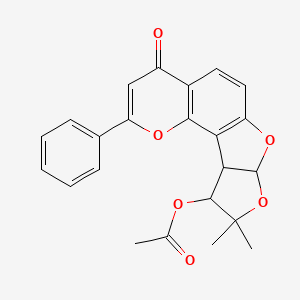
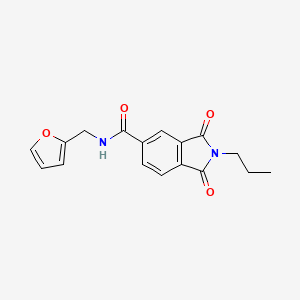


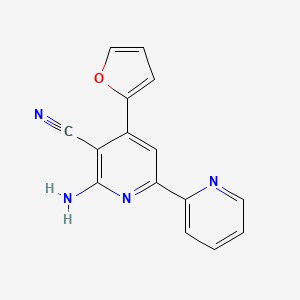
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)

